6-Nitrobenzothiazole

Beschreibung

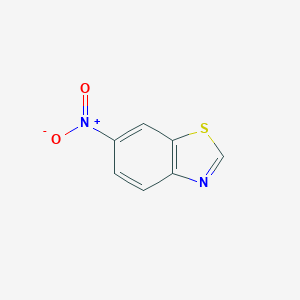

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUFBCVWKTWKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183636 | |

| Record name | 6-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-06-5 | |

| Record name | 6-Nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2942-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC88LFV9C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Nitrobenzothiazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of 6-nitrobenzothiazole. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identification

6-Nitrobenzothiazole is an aromatic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a nitro group substituted at the 6th position.

| Identifier | Value |

| IUPAC Name | 6-nitro-1,3-benzothiazole[1] |

| CAS Number | 2942-06-5[1] |

| Molecular Formula | C₇H₄N₂O₂S[1] |

| Molecular Weight | 180.18 g/mol [1] |

| SMILES | O=N(=O)c1ccc2scnc2c1 |

| InChI | InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H[1] |

| Synonyms | 6-nitrobenzo[d]thiazole |

Physicochemical Properties

6-Nitrobenzothiazole is a yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows better solubility in various organic solvents.

| Property | Value |

| Appearance | Yellow solid[2] |

| Melting Point | 175-178 °C[2] |

| Solubility in Water | Very low solubility |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and benzene[3] |

| Purity | Commercially available with ≥98% purity |

Spectral Data

The structural identification of 6-nitrobenzothiazole is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-nitrobenzothiazole would exhibit signals corresponding to the aromatic protons.

Note: Specific chemical shift values for 6-nitrobenzothiazole were not explicitly available in the search results. The following are predicted values based on the analysis of related structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~9.2 | s |

| H-4 | ~8.4 | d |

| H-5 | ~8.2 | dd |

| H-7 | ~9.0 | d |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1400 | C=C aromatic ring stretch |

| 1550-1490 | Asymmetric NO₂ stretch |

| 1350-1300 | Symmetric NO₂ stretch |

| ~1610 | C=N stretch (thiazole) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Assignment |

| 180 | [M]⁺ (Molecular ion) |

| 134 | [M-NO₂]⁺ |

Synthesis and Reactivity

6-Nitrobenzothiazole is a key synthetic intermediate. It is typically prepared by the nitration of a benzothiazole (B30560) precursor.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole (B160904)

While a direct protocol for 6-nitrobenzothiazole was not detailed, the synthesis of its 2-amino derivative is well-documented and illustrates the key nitration step. This process involves the nitration of 2-aminobenzothiazole (B30445).

Materials:

-

2-Aminobenzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Aqueous Ammonia (B1221849)

-

Ethanol

Procedure:

-

Dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of concentrated sulfuric acid, maintaining the temperature below 5°C with vigorous stirring.[4]

-

Add 19 mL of nitric acid dropwise to the solution, ensuring the temperature is maintained at 20°C.[4]

-

Stir the reaction mixture for 4-5 hours.[4]

-

Pour the mixture onto ice with continuous stirring.

-

Add aqueous ammonia until the solids turn slightly orange.[4]

-

Filter the solids, wash with water, and then dry.[4]

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[4]

This protocol can be adapted for the synthesis of 6-nitrobenzothiazole by using benzothiazole as the starting material.

Applications in Research and Drug Development

6-Nitrobenzothiazole itself is primarily used as a versatile intermediate in the synthesis of more complex molecules. Its derivatives have shown a wide range of biological activities and applications.

-

Antimicrobial Agents: Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated potential in combating bacterial infections.[5]

-

Anticancer Research: The benzothiazole scaffold is a known pharmacophore in many anticancer drugs, and derivatives of 6-nitrobenzothiazole are being explored for their potential in oncology.

-

MAO Inhibitors: Certain hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurodegenerative disorders.

-

Dye Production: 2-Amino-6-nitrobenzothiazole serves as a base in the production of azo and disperse dyes.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 6-nitrobenzothiazole are not established, its importance lies in its role as a building block for bioactive compounds. The following diagram illustrates a general synthetic workflow for the utilization of 6-nitrobenzothiazole derivatives in the development of therapeutic agents.

References

- 1. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Nitrobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Nitrobenzothiazole, a key heterocyclic compound with significant applications in medicinal chemistry and material science. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Furthermore, it outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in laboratory settings.

Introduction to 6-Nitrobenzothiazole

6-Nitrobenzothiazole (C₇H₄N₂O₂S) is a nitro-substituted aromatic heterocyclic compound.[1] Its molecular structure, featuring a benzothiazole (B30560) core with a nitro group at the 6-position, imparts unique electronic and chemical properties that are of interest in various research and development fields. Accurate structural elucidation and characterization are paramount for its application, and spectroscopic techniques are the cornerstone of this process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 6-Nitrobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of 6-Nitrobenzothiazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of 6-Nitrobenzothiazole

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results |

Note: Specific chemical shift and coupling constant data for 6-Nitrobenzothiazole were not explicitly available in the search results. The tables are structured to be populated with experimental data. For comparison, the ¹³C NMR spectral data for the related compound 2-Amino-6-nitrobenzothiazole shows signals at approximately 119, 120.9, 125.15, 126.07, 133.1, 152.15, and 167.75 ppm in DMSO-d6.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data of 6-Nitrobenzothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Multiple weak to medium bands | Aromatic C-H stretch |

| 1600-1585 & 1500-1400 | Medium to strong | C=C aromatic ring stretches |

| 1570-1490 & 1390-1300 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1340 | Strong | C-N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Note: The specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. The molecular weight of 6-Nitrobenzothiazole is 180.18 g/mol .[1]

Table 4: Mass Spectrometry Data of 6-Nitrobenzothiazole (Electron Ionization)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 134 | High | [M - NO₂]⁺ |

| Other significant fragments |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-Nitrobenzothiazole.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of 6-Nitrobenzothiazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Acquisition Parameters:

-

Number of scans: 16-32 (or as needed to achieve a good signal-to-noise ratio).

-

Relaxation delay (d1): 1-2 seconds.

-

Pulse width: Typically a 30° or 90° pulse.

-

Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

3.1.3. ¹³C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Internal Standard: TMS at 0 ppm (or the solvent peak can be used as a secondary reference).

-

Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Number of scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2-5 seconds.

-

Pulse width: Typically a 30° or 45° pulse.

-

Spectral width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the spectrum using the TMS or solvent signal.

-

FT-IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of 6-Nitrobenzothiazole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

3.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background: Record a background spectrum of the empty sample compartment.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

3.3.1. Sample Introduction

For a volatile and thermally stable compound like 6-Nitrobenzothiazole, direct insertion probe or gas chromatography (GC) can be used for sample introduction.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of 6-Nitrobenzothiazole, from sample acquisition to final data interpretation and structural confirmation.

Caption: Workflow for the spectroscopic analysis of 6-Nitrobenzothiazole.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry are indispensable tools for the comprehensive characterization of 6-Nitrobenzothiazole. This guide provides the foundational data and standardized protocols necessary for researchers, scientists, and professionals in drug development to accurately identify and analyze this important compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is critical for advancing research and applications involving 6-Nitrobenzothiazole.

References

An In-depth Technical Guide to 6-Nitrobenzothiazole: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrobenzothiazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its benzothiazole (B30560) core, substituted with a nitro group, imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Nitrobenzothiazole, detailed experimental protocols for its synthesis, and an exploration of its significance as a key intermediate in the development of therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of 6-Nitrobenzothiazole are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

General and Structural Properties

| Property | Value | Reference |

| CAS Number | 2942-06-5 | [1] |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| SMILES | O=--INVALID-LINK--c1ccc2ncsc2c1 | [1] |

| InChI | 1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | [1] |

| InChIKey | QLUFBCVWKTWKBF-UHFFFAOYSA-N | [1] |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 175-178 °C | [1] |

| Boiling Point | 333.7 °C (Predicted) | [2] |

| Density | 1.525 g/cm³ (Predicted) | [2] |

| logP (Octanol/Water) | 2.204 (Calculated) | [3] |

| Water Solubility (log₁₀WS) | -3.45 (Calculated) | [3] |

| Storage Temperature | Room Temperature | [2] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of 6-Nitrobenzothiazole.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.40 | s | H-2 |

| 8.85 | d | H-7 |

| 8.35 | dd | H-5 |

| 8.20 | d | H-4 |

Note: This is a representative ¹H NMR data interpretation. Actual spectra should be consulted for definitive assignments.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-2 |

| 155.0 | C-8 (C=N) |

| 145.0 | C-6 |

| 135.0 | C-9 (Ar-C) |

| 125.0 | C-4 |

| 122.0 | C-7 |

| 120.0 | C-5 |

Note: This is a representative ¹³C NMR data interpretation. Actual spectra should be consulted for definitive assignments.

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C Stretch |

| 1520-1560 | Strong | Asymmetric NO₂ Stretch |

| 1340-1380 | Strong | Symmetric NO₂ Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

Note: IR peak assignments can vary based on the sample preparation method and instrumentation.

Experimental Protocols

Synthesis of 6-Nitrobenzothiazole via Nitration of Benzothiazole

A common method for the preparation of 6-Nitrobenzothiazole is the direct nitration of benzothiazole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The following protocol is a generalized procedure based on established methods for the nitration of benzothiazole derivatives.[4][5][6]

Materials:

-

Benzothiazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add benzothiazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of benzothiazole in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

A yellow precipitate of 6-Nitrobenzothiazole will form. Filter the precipitate under vacuum and wash thoroughly with cold deionized water until the washings are neutral.

-

Neutralize the crude product by washing with a saturated solution of sodium bicarbonate, followed by washing with deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 6-Nitrobenzothiazole.

-

Dry the purified product in a vacuum oven at a temperature below its melting point.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

Reactivity and Chemical Properties

6-Nitrobenzothiazole exhibits reactivity characteristic of both the benzothiazole ring system and the aromatic nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields 6-aminobenzothiazole, a key intermediate for the synthesis of dyes and pharmaceuticals.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the benzothiazole ring towards nucleophilic attack, although this is less common than electrophilic substitution on the benzene (B151609) ring.

-

Electrophilic Aromatic Substitution: The benzothiazole ring itself is relatively deactivated towards electrophilic substitution due to the electron-withdrawing nature of the thiazole (B1198619) ring and the nitro group. Further substitution on the benzene ring is difficult.

Biological Significance and Applications

While 6-Nitrobenzothiazole itself is not typically used as a therapeutic agent, it is a critical intermediate in the synthesis of various biologically active compounds. Its derivatives have shown a wide range of pharmacological activities.

-

Antimicrobial and Antifungal Agents: Many derivatives of 6-aminobenzothiazole, obtained from the reduction of 6-Nitrobenzothiazole, have been investigated for their antimicrobial and antifungal properties.

-

Anticancer Agents: The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity. 6-Nitrobenzothiazole serves as a starting material for the synthesis of novel benzothiazole derivatives with potential as antineoplastic agents.

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been designed and synthesized as potent and selective inhibitors of monoamine oxidase A and B, which are important targets in the treatment of neurodegenerative diseases and depression.[7][8]

-

Antitubercular Agents: The nitrobenzothiazole moiety has been identified as a key pharmacophore in a class of inhibitors targeting M. tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme for the survival of the bacterium.

Mandatory Visualizations

Logical Relationship Diagram: 6-Nitrobenzothiazole as a Key Synthetic Intermediate

Caption: Synthetic pathway from 6-Nitrobenzothiazole to bioactive compounds.

Experimental Workflow: Synthesis and Purification of 6-Nitrobenzothiazole

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-Nitrobenzothiazole: A Pivotal Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties. Among its many derivatives, 6-nitrobenzothiazole stands out as a critical intermediate, offering a versatile platform for the synthesis of a wide array of complex organic molecules. The presence of the nitro group at the 6-position significantly influences the electronic properties of the benzothiazole ring system, providing a handle for further functionalization and the introduction of diverse pharmacophores. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 6-nitrobenzothiazole and its principal derivatives, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of the 6-Nitrobenzothiazole Core

The introduction of a nitro group at the 6-position of the benzothiazole ring is a key strategic step in the elaboration of this versatile intermediate. The primary methods involve the direct nitration of a pre-formed benzothiazole ring or the cyclization of a pre-nitrated aniline (B41778) derivative.

Electrophilic Nitration of 2-Aminobenzothiazole (B30445)

A common and direct route to the 6-nitrobenzothiazole scaffold is the electrophilic nitration of 2-aminobenzothiazole. This reaction typically employs a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole (B160904) [1]

-

Materials: 2-aminobenzothiazole (0.157 mol), concentrated sulfuric acid (36 ml), concentrated nitric acid (19 ml), ice, aqueous ammonia (B1221849).

-

Procedure:

-

Dissolve 2-aminobenzothiazole in concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 5°C.

-

Add concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.

-

Stir the reaction mixture for 4-5 hours at this temperature.

-

Pour the mixture onto crushed ice with continuous stirring.

-

Neutralize the solution by adding aqueous ammonia until the product precipitates as a slightly orange solid.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 2-amino-6-nitrobenzothiazole.

-

Synthesis from 4-Nitroaniline (B120555)

An alternative approach involves the construction of the thiazole (B1198619) ring from a pre-functionalized aniline. This method offers good control over the position of the nitro group.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole from 4-Nitroaniline

-

Materials: 4-nitroaniline, potassium thiocyanate, bromine, glacial acetic acid.

-

Procedure:

-

A solution of 4-nitroaniline in glacial acetic acid is treated with potassium thiocyanate.

-

The mixture is cooled, and a solution of bromine in glacial acetic acid is added slowly while maintaining a low temperature.

-

The reaction proceeds via an in-situ formation of a thiocyanatoaniline intermediate, which then undergoes cyclization to form the 2-amino-6-nitrobenzothiazole.

-

Key Reactions of 6-Nitrobenzothiazole Intermediates

The 6-nitrobenzothiazole core, particularly in the form of its 2-amino and 2-chloro derivatives, serves as a versatile platform for a variety of chemical transformations.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, opening up a plethora of possibilities for further functionalization, such as acylation, sulfonylation, and the formation of ureas and thioureas. A common and effective method for this reduction is the use of tin(II) chloride in hydrochloric acid.

Experimental Protocol: Reduction of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide to N-(6-aminobenzo[d]thiazol-2-yl)acetamide [2]

-

Materials: N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (10g, 0.0421 mol), concentrated hydrochloric acid (80 ml, 12N), tin(II) chloride dihydrate (47.4g, 0.210 mol).

-

Procedure:

-

To a solution of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide in concentrated hydrochloric acid, add tin(II) chloride dihydrate at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction to isolate the product.

-

Formation of Schiff Bases

The 2-amino group of 2-amino-6-nitrobenzothiazole readily undergoes condensation with aldehydes to form Schiff bases (imines). These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Experimental Protocol: Synthesis of Schiff Bases from 2-Amino-6-nitrobenzothiazole [1]

-

Materials: 2-amino-6-nitrobenzothiazole (0.01 mol), appropriate aromatic aldehyde (0.015 mol), ethanol (40 ml), glacial acetic acid (4-5 drops).

-

Procedure:

-

To a solution of the aromatic aldehyde in ethanol, add 2-amino-6-nitrobenzothiazole.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the product from ethanol.

-

dot

Caption: Synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole.

Nucleophilic Aromatic Substitution of 2-Chloro-6-nitrobenzothiazole

The 2-chloro derivative of 6-nitrobenzothiazole is another key intermediate, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the benzothiazole ring activates the 2-position for attack by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents at this position.

dot

Caption: Nucleophilic aromatic substitution on 2-chloro-6-nitrobenzothiazole.

Applications in Organic Synthesis

The 6-nitrobenzothiazole framework is a cornerstone in the synthesis of various functional molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Applications

Derivatives of 6-nitrobenzothiazole have shown a broad spectrum of biological activities, making them attractive targets for drug discovery.

-

Anticancer Agents: A number of 2,6-disubstituted benzothiazole derivatives, synthesized from 2-amino-6-nitrobenzothiazole, have demonstrated cytotoxic activity against various cancer cell lines.[2]

-

Antimicrobial Agents: Schiff bases derived from 2-amino-6-nitrobenzothiazole have exhibited promising antibacterial and antifungal properties.[1]

-

MAO Inhibitors: Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases.

Dye Industry

The chromophoric properties of the benzothiazole ring system, enhanced by the presence of the nitro group, make 6-nitrobenzothiazole derivatives valuable precursors for the synthesis of azo dyes. Diazotization of the 2-amino group of 2-amino-6-nitrobenzothiazole, followed by coupling with electron-rich aromatic compounds, yields a range of brightly colored dyes.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 6-nitrobenzothiazole derivatives and their reaction products.

Table 1: Synthesis of 2-Amino-6-nitrobenzothiazole and its Acetamide Derivative

| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2-Aminobenzothiazole | 2-Amino-6-nitrobenzothiazole | HNO₃, H₂SO₄, <20°C | - | - | [1] |

| 2-Amino-6-nitrobenzothiazole | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Acetic anhydride, Pyridine, 90°C, 4h | 79 | 285-286 | [2] |

Table 2: Synthesis of Schiff Base Derivatives from 2-Amino-6-nitrobenzothiazole [1]

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | N-benzylidene-6-nitrobenzo[d]thiazol-2-amine | 64 | 278-280 |

| 3-Nitrobenzaldehyde | N-(3-nitrobenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 57 | 287-289 |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 68 | 294-296 |

Conclusion

6-Nitrobenzothiazole and its derivatives, particularly 2-amino- and 2-chloro-6-nitrobenzothiazole, are undeniably key intermediates in modern organic synthesis. Their versatile reactivity allows for the construction of a diverse range of complex molecules with significant applications in medicinal chemistry and materials science. The synthetic routes and reaction protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this valuable scaffold in their own work. The continued investigation into the synthesis and application of 6-nitrobenzothiazole derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

Technical Guide: Synthesis and Characterization of 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-nitrobenzothiazole (B160904) (CAS 6285-57-0), a key intermediate in the pharmaceutical and dye industries. Detailed experimental protocols for a high-selectivity synthesis are presented, along with a summary of its analytical characterization data. This document is intended to serve as a practical resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

2-Amino-6-nitrobenzothiazole is a heterocyclic aromatic compound of significant interest due to its versatile applications. It serves as a crucial building block in the synthesis of various biologically active molecules, with research indicating its potential in the development of antimicrobial and anticancer agents.[1] Furthermore, it is an important intermediate in the production of azo dyes.[2] The unique combination of the benzothiazole (B30560) scaffold with amino and nitro functional groups imparts it with a distinct reactivity profile, making it a valuable synthon in medicinal chemistry.

Synthesis of 2-Amino-6-nitrobenzothiazole

A highly selective and industrially viable method for the synthesis of 2-Amino-6-nitrobenzothiazole involves a three-step process starting from 2-aminobenzothiazole (B30445). This process, detailed in US Patent 4,369,324, ensures the preferential formation of the 6-nitro isomer, which is often challenging to achieve through direct nitration of 2-aminobenzothiazole.[2]

Experimental Protocol: Acylation-Nitration-Deacylation Method[2]

This method proceeds via the protection of the amino group by acylation, followed by regioselective nitration and subsequent removal of the acyl protecting group.

Step 1: Acylation of 2-Aminobenzothiazole (Formation of 2-Acetylaminobenzothiazole)

-

Materials: 2-aminobenzothiazole, Acetic Anhydride (B1165640), Pyridine.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole in a suitable solvent such as pyridine.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 2-acetylaminobenzothiazole.

-

Step 2: Nitration of 2-Acetylaminobenzothiazole

-

Materials: 2-acetylaminobenzothiazole, Sulfuric Acid (monohydrate), Nitric Acid, Ice.

-

Procedure:

-

In a flask cooled in an ice bath, add 192 g (1.0 mol) of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at 20-30 °C.

-

Cool the mixture to 5-10 °C.

-

Carry out the nitration by the dropwise addition of 200 g of a mixed acid containing 31.5% nitric acid, maintaining the temperature between 5-10 °C.

-

After the addition is complete, stir the mixture at 10-15 °C for 2 hours.

-

Discharge the reaction mixture onto 1,000 g of ice to precipitate the nitrated product.

-

Isolate the precipitate by filtration and wash with approximately 5 L of water in portions to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.

-

Step 3: Deacylation (Saponification) to Yield 2-Amino-6-nitrobenzothiazole

-

Materials: Water-moist 2-acetylamino-6-nitrobenzothiazole, Methanol, Concentrated Sodium Hydroxide (B78521) solution.

-

Procedure:

-

Suspend the moist presscake of 2-acetylamino-6-nitrobenzothiazole in 1,650 ml of methanol.

-

Heat the suspension to 60 °C.

-

Adjust the pH of the mixture to 10.5 with concentrated sodium hydroxide solution and maintain this pH for 5 hours.

-

Cool the mixture to 20 °C to crystallize the product.

-

Isolate the crystals of 2-amino-6-nitrobenzothiazole, wash with 200 ml of methanol, and then with water until alkali-free.

-

Dry the final product. This process yields the B modification of 2-amino-6-nitrobenzothiazole.

-

Synthesis Workflow

References

The Multifaceted Biological Activities of 6-Nitrobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles.

Core Biological Activities and Quantitative Data

6-Nitrobenzothiazole derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology. Their biological effects are diverse, ranging from direct cytotoxicity to specific enzyme inhibition.

Antimicrobial Activity

Derivatives of 6-nitrobenzothiazole have shown notable activity against a range of bacterial and fungal pathogens. The introduction of a nitro group at the 6-position of the benzothiazole (B30560) ring often enhances the antimicrobial potency of the parent molecule.

| Compound Type | Test Organism | Activity Metric | Value | Reference |

| Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) | Staphylococcus aureus | Zone of Inhibition (mm) | 12-18 | [1] |

| Escherichia coli | Zone of Inhibition (mm) | 10-16 | [1] | |

| Candida albicans | Zone of Inhibition (mm) | 11-17 | [1] | |

| 1-(6-nitro-2H-benzo[b][1][2]thiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives | Various bacteria and fungi | - | Potent activity reported | [3] |

| Nitro substituted benzothiazole derivatives | Pseudomonas aeruginosa | Zone of Inhibition (mm) | Potent activity reported | [4] |

Anticancer Activity

The anticancer potential of 6-nitrobenzothiazole derivatives has been extensively investigated against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.

| Compound Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Value (µM) | Reference |

| Sulphonamide-based 2,6-disubstituted-benzothiazole | MCF-7 (Breast) | IC₅₀ | 34.5 | [5][6] |

| HeLa (Cervical) | IC₅₀ | 44.15 | [5][6] | |

| MG63 (Osteosarcoma) | IC₅₀ | 36.1 | [5][6] | |

| 2-aminobenzothiazole hybrid with thiazolidine-2,4-dione (Compound 4a) | HCT-116 (Colon) | IC₅₀ | 5.61 | [7] |

| HEPG-2 (Liver) | IC₅₀ | 7.92 | [7] | |

| MCF-7 (Breast) | IC₅₀ | 3.84 | [7] | |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | A431 (Skin) | - | Significant inhibition | [8] |

| A549 (Lung) | - | Significant inhibition | [8] | |

| H1299 (Lung) | - | Significant inhibition | [8] |

Enzyme Inhibition

6-Nitrobenzothiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

| Compound Derivative | Target Enzyme | Activity Metric | Value | Reference |

| 2-amino-6-nitrobenzothiazole-derived hydrazone (Compound 4i) | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.041 µM | [9] |

| 2-amino-6-nitrobenzothiazole-derived hydrazone (Compound 4t) | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.065 µM | [9] |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (Compound 31) | Monoamine Oxidase B (MAO-B) | IC₅₀ | 1.8 nM | [10] |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (Compound 6) | Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.42 µM | [10] |

| 2-aminobenzothiazole hybrid with thiazolidine-2,4-dione (Compound 4a) | VEGFR-2 | IC₅₀ | 91 nM | [7] |

| 6-p-tolylbenzo[d]thiazol-2-amine (Compound 3a) | Urease | IC₅₀ | 27.27 µg/mL | [11] |

| 6-phenylbenzo[d]thiazole-2-amine (Compound 3e) | Urease | IC₅₀ | 26.35 µg/mL | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of 6-nitrobenzothiazole derivatives.

Synthesis of Schiff Base Derivatives of 2-Amino-6-nitrobenzothiazole

This protocol describes the general synthesis of Schiff base derivatives from 2-amino-6-nitrobenzothiazole and various aromatic aldehydes.[1]

Materials:

-

2-amino-6-nitrobenzothiazole

-

Substituted aromatic aldehyde

-

Glacial acetic acid

-

Toluene

-

Ethyl acetate

-

Formic acid

Procedure:

-

Dissolve 0.01 mol of 2-amino-6-nitrobenzothiazole in 40 ml of ethanol.

-

Add 0.015 mol of the respective aromatic aldehyde to the solution.

-

Add 4-5 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene: Ethyl acetate: Formic acid (5:4:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from ethanol to obtain the purified Schiff base derivative.

-

Characterize the final product using appropriate spectroscopic methods (IR, NMR, Mass spectrometry).

Antimicrobial Susceptibility Testing (Agar Cup Plate Method)

This method is used to evaluate the in vitro antimicrobial activity of the synthesized compounds.[1]

Materials:

-

Synthesized 6-nitrobenzothiazole derivatives

-

Nutrient agar (B569324) (for bacteria)

-

Sabouraud dextrose agar (for fungi)

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

Standard antifungal (e.g., Fluconazole)

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Prepare sterile nutrient agar and Sabouraud dextrose agar plates.

-

Prepare a standardized inoculum of the test microorganisms.

-

Spread the microbial inoculum evenly over the surface of the agar plates.

-

Using a sterile cork borer, create wells (cups) of uniform diameter in the agar.

-

Prepare a stock solution of the test compounds and standard drugs at a concentration of 100 µg/ml in DMSO.

-

Add a fixed volume (e.g., 100 µl) of the test compound solutions, standard drug solutions, and DMSO (as a negative control) into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is inhibited.

-

Compare the zones of inhibition of the test compounds with those of the standard drugs.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

6-Nitrobenzothiazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 6-nitrobenzothiazole derivatives (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of 6-nitrobenzothiazole derivatives is crucial for their development as therapeutic agents.

Anticancer Signaling Pathways

Several 6-nitrobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor-induced blood vessel formation. Inhibition of VEGFR-2 can block downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced tumor growth and metastasis.

Caption: Proposed anticancer signaling pathway of 6-nitrobenzothiazole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

A typical workflow for the initial in vitro screening of 6-nitrobenzothiazole derivatives for anticancer activity involves a series of assays to determine their cytotoxicity, effects on cell proliferation, and mechanism of cell death.

Caption: General experimental workflow for in vitro anticancer screening.

MAO-B Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of 6-nitrobenzothiazole derivatives against Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters.

Caption: Workflow for the MAO-B enzyme inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of 6-Nitrobenzothiazole Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 6-nitrobenzothiazole, a critical intermediate in the synthesis of various biologically active molecules.[1] The benzothiazole (B30560) scaffold is a significant pharmacophore, and its derivatives have shown promise as antimicrobial and anticancer agents.[1] This document outlines the synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support further research and development in this area.

Introduction

2-Amino-6-nitrobenzothiazole (B160904) is a key precursor for the synthesis of a range of compounds with therapeutic potential, including monoamine oxidase (MAO) inhibitors for neurodegenerative diseases.[2][3] The synthesis of this intermediate, however, presents challenges in achieving high regioselectivity. Direct nitration of 2-aminobenzothiazole (B30445) results in a mixture of isomers, with the desired 6-nitro product being a minor component, constituting only about 20% of the product mixture.[4][5] To overcome this, a widely adopted strategy involves the protection of the 2-amino group, followed by nitration and subsequent deprotection.

Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of 6-nitrobenzothiazole proceeds via an electrophilic aromatic substitution reaction. The key challenge is to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position of the benzothiazole ring.

Direct Nitration (Low Selectivity)

Direct nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid leads to poor regioselectivity. The amino group at the C2 position is an activating group, but the reaction yields a mixture of 4-, 5-, 6-, and 7-nitro isomers.[4]

Synthesis via Protection of the Amino Group (High Selectivity)

To achieve high selectivity for the 6-nitro isomer, the 2-amino group is first protected by acylation, for example, by reacting it with acetic anhydride (B1165640) or acetyl chloride. This temporarily converts the activating amino group into a deactivating acetamido group, which directs the electrophilic substitution to the para position (C6). The subsequent steps involve the nitration of the protected intermediate and the final deprotection of the amino group.

The overall synthetic scheme is as follows:

-

Protection: 2-Aminobenzothiazole is acylated to form 2-acetylaminobenzothiazole.

-

Nitration: The 2-acetylaminobenzothiazole undergoes electrophilic nitration to yield 2-acetylamino-6-nitrobenzothiazole.

-

Deprotection: The acetyl group is removed by hydrolysis to afford the final product, 2-amino-6-nitrobenzothiazole.[4][5][6]

The mechanism for the key nitration step is illustrated below:

Caption: Reaction mechanism for the nitration of 2-acetylaminobenzothiazole.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of 2-amino-6-nitrobenzothiazole and its derivatives.

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | 1. HNO₃, H₂SO₄ 2. NaOH | - | 248-252 | [4][6] |

| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | 1. 94% HNO₃ 2. Methanol, NaOH | 67 (from 0.5 mol) | 246-249 | [4][6] |

| N-benzylidene-6-nitro[d]thiazol-2-amine | 2-Amino-6-nitrobenzothiazole | Benzaldehyde, Ethanol, Acetic acid | 64 | 278-280 | [7] |

Experimental Protocols

Synthesis of 2-Amino-6-nitrobenzothiazole via Protection Strategy

This protocol is a synthesis of information from various sources describing the high-selectivity route.[4][6]

Step 1: Acetylation of 2-Aminobenzothiazole

-

Materials: 2-Aminobenzothiazole, Acetic anhydride, Pyridine (optional, as a catalyst).

-

Procedure: 2-Aminobenzothiazole is dissolved in acetic anhydride. The mixture is heated, typically under reflux, for a specified period to ensure complete acylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the product, 2-acetylaminobenzothiazole, is precipitated by pouring the mixture into water. The solid is collected by filtration, washed with water, and dried.

Step 2: Nitration of 2-Acetylaminobenzothiazole

-

Materials: 2-Acetylaminobenzothiazole, Concentrated Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃) or a mixture of nitric and sulfuric acid (mixed acid).

-

Procedure: 2-Acetylaminobenzothiazole (1.0 mol) is dissolved in sulfuric acid monohydrate at a temperature between 20-30°C.[4][6] The solution is then cooled to 5-10°C.[4][6] A mixed acid solution (containing 31.5% nitric acid) is added dropwise while maintaining the temperature in the range of 10-15°C.[4][6] The reaction mixture is stirred for several hours at this temperature.[4][6] Upon completion, the mixture is poured onto ice to precipitate the 2-acetylamino-6-nitrobenzothiazole.[4][6] The precipitate is filtered and washed with water.[4][6]

Step 3: Deacetylation of 2-Acetylamino-6-nitrobenzothiazole

-

Materials: 2-Acetylamino-6-nitrobenzothiazole, Methanol, Sodium Hydroxide (B78521) (NaOH).

-

Procedure: The water-moist 2-acetylamino-6-nitrobenzothiazole is suspended in methanol.[4][6] The suspension is heated to 60°C, and the pH is adjusted to and maintained at 10.5 with the addition of concentrated sodium hydroxide solution over several hours.[4][6] The mixture is then cooled to 20°C, allowing the 2-amino-6-nitrobenzothiazole to crystallize.[4][6] The product is isolated by filtration, washed with methanol, and then with water until free from alkali, and finally dried.[4]

Caption: Experimental workflow for the synthesis of 2-amino-6-nitrobenzothiazole.

Conclusion

The synthesis of 6-nitrobenzothiazole, specifically 2-amino-6-nitrobenzothiazole, with high regioselectivity is crucial for its application in medicinal chemistry and drug development. The protection-nitration-deprotection strategy is a robust and effective method to achieve this. This guide provides the foundational knowledge of the reaction mechanism, quantitative data, and detailed experimental protocols to aid researchers in the synthesis and further derivatization of this important chemical intermediate. A thorough understanding of these principles is essential for the development of novel therapeutics based on the benzothiazole scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 7. rjpbcs.com [rjpbcs.com]

Solubility Profile of 6-Nitrobenzothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of various biologically active molecules and functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility in different organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. This technical guide provides an in-depth overview of the solubility of 6-nitrobenzothiazole, including a summary of its solubility in common organic solvents and detailed experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

6-Nitrobenzothiazole possesses a moderately polar structure due to the presence of the nitro group and the nitrogen and sulfur heteroatoms in the benzothiazole (B30560) ring. This structure suggests that it will exhibit favorable solubility in polar aprotic and some polar protic solvents, while having limited solubility in nonpolar solvents.

Solubility of 6-Nitrobenzothiazole: A Qualitative Overview

For practical applications, the following table summarizes the predicted qualitative solubility of 6-nitrobenzothiazole in various organic solvents. It is crucial to note that these are estimations and should be experimentally verified for specific research needs.

Table 1: Predicted Qualitative Solubility of 6-Nitrobenzothiazole in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (B87167) (DMSO) | High | Highly polar nature effectively solvates the polar functional groups of the molecule. |

| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity facilitates dissolution. | |

| Acetonitrile | Moderate | Aprotic and polar, but generally a weaker solvent than DMSO or DMF. | |

| Acetone | Moderate | The ketone group offers polarity, enabling interaction with the solute. | |

| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution. | |

| Polar Protic | Methanol | Moderate to Low | Can act as a hydrogen bond donor and acceptor, but the overall non-polar character of the benzothiazole ring may limit high solubility. |

| Ethanol | Moderate to Low | Similar to methanol, with slightly lower polarity. | |

| Nonpolar | Toluene | Low | Favorable π-π stacking interactions may contribute to some solubility, but the overall polarity mismatch limits it. |

| Hexane | Very Low | Significant mismatch in polarity between the aliphatic solvent and the polar solute. | |

| Diethyl Ether | Very Low | Low polarity and inability to effectively solvate the polar nitro group. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Offers a balance of polarity that can facilitate the dissolution of moderately polar compounds. |

| Chloroform | Moderate | Similar to DCM, its polarity allows for some degree of solvation. |

A calculated Log10 of water solubility for 6-nitrobenzothiazole is -3.45 mol/L, indicating very low aqueous solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details a generalized protocol for determining the solubility of 6-nitrobenzothiazole using the common and reliable shake-flask method followed by gravimetric or spectroscopic analysis.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol (Shake-Flask Method)

1. Materials and Equipment:

-

6-Nitrobenzothiazole (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE) or centrifuge

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Oven (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-nitrobenzothiazole to a vial. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any suspended particles. Alternatively, centrifuge the vial and then collect the supernatant.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the collected supernatant to the evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in an oven at a temperature below the melting point of 6-nitrobenzothiazole until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of 6-nitrobenzothiazole dissolved in the known volume of the solvent.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare a series of standard solutions of 6-nitrobenzothiazole of known concentrations in the chosen solvent.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of 6-nitrobenzothiazole in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

3. Calculation of Solubility:

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

From Gravimetric Data: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

From Spectroscopic Data: Solubility (mol/L) = Concentration from calibration curve (mol/L) * Dilution factor

Conclusion

Understanding the solubility of 6-nitrobenzothiazole is fundamental for its effective use in research and development. While quantitative data in the literature is scarce, its chemical structure suggests good solubility in polar aprotic solvents like DMSO and DMF and moderate solubility in other polar solvents. For precise applications, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems using established methods such as the shake-flask protocol detailed in this guide. This will ensure the accuracy and reproducibility of experimental outcomes and facilitate the successful application of 6-nitrobenzothiazole in various scientific endeavors.

The Elusive Crystal Structure of 6-Nitrobenzothiazole: A Technical Overview and Call for Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitrobenzothiazole is a key heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and dyes. Despite its significance, a definitive experimental determination of its crystal structure remains conspicuously absent from the public domain. This technical guide consolidates the current state of knowledge regarding 6-nitrobenzothiazole, including its physicochemical properties and established synthetic routes. In the absence of direct crystallographic data, this paper presents an analysis of the known crystal structures of closely related derivatives, 2-amino-6-nitrobenzothiazole (B160904) and 6-nitro-1,3-benzothiazole-2-thiol, to infer potential solid-state characteristics. Furthermore, we propose a computational workflow as a viable alternative for gaining structural insights. This document serves as a comprehensive resource for researchers and underscores the critical need for experimental crystal structure elucidation to advance the rational design of novel 6-nitrobenzothiazole-based compounds.

Introduction

Benzothiazole (B30560) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 6-position of the benzothiazole core yields 6-nitrobenzothiazole, a versatile intermediate for further chemical elaboration. A thorough understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount for comprehending physicochemical properties such as solubility and melting point, and for guiding the design of new derivatives with enhanced therapeutic potential. However, to date, the crystal structure of 6-nitrobenzothiazole has not been reported in publicly accessible crystallographic databases.

Physicochemical Properties of 6-Nitrobenzothiazole

A summary of the known physicochemical properties of 6-nitrobenzothiazole is presented in Table 1. This data is compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| CAS Number | 2942-06-5 | [1][2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 175-178 °C | [3] |

| logP (calculated) | 1.8 - 2.204 | [1][4] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Synthesis of 6-Nitrobenzothiazole

The synthesis of 6-nitrobenzothiazole and its derivatives is well-documented in the chemical literature. A common synthetic strategy involves the nitration of a pre-existing benzothiazole scaffold.

Experimental Protocol: Nitration of 2-Substituted Benzothiazoles

A prevalent method for the synthesis of 6-nitrobenzothiazole derivatives involves the nitration of a 2-substituted benzothiazole. For instance, 2-chloromethyl-6-nitrobenzothiazole can be synthesized from 2-chloromethylbenzothiazole.

Procedure:

-

To a solution of 2-chloromethylbenzothiazole in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C.[5]

-

The reaction mixture is stirred while maintaining the low temperature.

-

Upon completion of the reaction, the mixture is poured onto ice, leading to the precipitation of the product.

-

The precipitate is then collected by filtration, washed with water, and dried.

This general approach can be adapted for the nitration of other 2-substituted benzothiazoles to yield the corresponding 6-nitro derivatives.[6]

Crystal Structures of Related Benzothiazole Derivatives

In the absence of experimental data for 6-nitrobenzothiazole, an examination of the crystal structures of closely related compounds can provide valuable insights into potential intermolecular interactions and packing motifs.

Crystal Structure of 2-Amino-6-nitrobenzothiazole

The crystal structure of 2-amino-6-nitrobenzothiazole has been reported. This derivative is noted to exist in at least two different crystal modifications, designated A (needle-shaped, light-yellow crystals) and B (coarse, yellow-brown crystals), which are distinguishable by X-ray diffraction.[7] The presence of the amino group introduces hydrogen bonding capabilities that will significantly influence the crystal packing.

Crystal Structure of 6-Nitro-1,3-benzothiazole-2-thiol

The crystal structure of 6-nitro-1,3-benzothiazole-2-thiol (also known as 2-mercapto-6-nitrobenzothiazole) has been determined. This compound provides a good model for the types of non-covalent interactions that might be present in the crystal structure of 6-nitrobenzothiazole.

Note: Specific crystallographic data for this compound was not found in the initial searches, but its existence as a crystalline solid is documented.[8][9][10]

Computational Modeling as an Alternative for Structural Elucidation

Given the lack of experimental crystal structure data, computational modeling presents a powerful tool for predicting the three-dimensional structure of 6-nitrobenzothiazole and for exploring its potential crystal packing arrangements. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the optimized molecular geometry and to predict various spectroscopic properties.

Conclusion and Future Outlook

6-Nitrobenzothiazole remains a molecule of significant interest in synthetic and medicinal chemistry. However, a critical gap exists in our understanding of its fundamental solid-state properties due to the absence of an experimentally determined crystal structure. While analysis of related compounds and computational modeling can offer valuable preliminary insights, they are not a substitute for empirical data.

The determination of the single-crystal X-ray structure of 6-nitrobenzothiazole is therefore a crucial next step. Such data would provide a definitive understanding of its molecular conformation and intermolecular interactions, which would be invaluable for the future design and development of novel benzothiazole-based compounds with tailored properties for pharmaceutical and material science applications. This paper serves as a call to the scientific community to pursue the crystallization and structural elucidation of this important chemical entity.

References

- 1. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]

- 4. 6-Nitrobenzothiazole (CAS 2942-06-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 8. 2(3H)-Benzothiazolethione, 6-nitro- [webbook.nist.gov]

- 9. 2(3H)-Benzothiazolethione, 6-nitro- [webbook.nist.gov]

- 10. 6-nitro-1,3-benzothiazole-2-thiol | CAS#:4845-58-3 | Chemsrc [chemsrc.com]

A Technical Review of Early Research on 6-Nitrobenzothiazole: Synthesis, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction